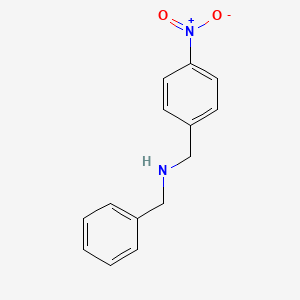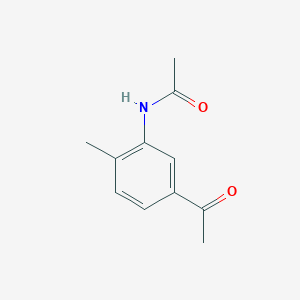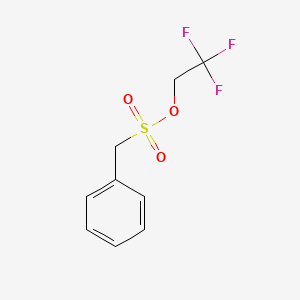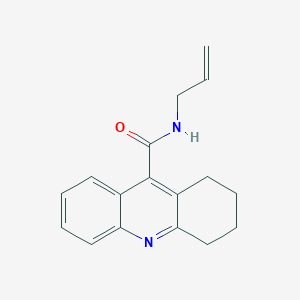
4-(4-Bromophenyl)-2,6-diphenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-2,6-diphenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a diphenylphenol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-2,6-diphenylphenol typically involves the bromination of phenol derivatives. One common method is the bromination of phenol using bromine in the presence of a solvent like carbon disulfide. The reaction is carried out at low temperatures (below 5°C) to control the addition of bromine and ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar bromination techniques. The process involves the careful control of reaction conditions, such as temperature and the concentration of reactants, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)-2,6-diphenylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Phenyl derivatives without the bromine atom.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-2,6-diphenylphenol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-2,6-diphenylphenol involves its interaction with specific molecular targets. The bromine atom and phenolic group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential as an anticancer and antimicrobial agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromophenylacetic acid: Another brominated phenyl compound with different functional groups and applications.
4-Bromophenol: A simpler brominated phenol used in various chemical reactions.
4-Bromobiphenyl: A brominated biphenyl compound with distinct chemical properties and uses.
Uniqueness
4-(4-Bromophenyl)-2,6-diphenylphenol is unique due to its specific structure, which combines a brominated phenyl ring with a diphenylphenol moiety. This combination imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6924-35-2 |
|---|---|
Molekularformel |
C24H17BrO |
Molekulargewicht |
401.3 g/mol |
IUPAC-Name |
4-(4-bromophenyl)-2,6-diphenylphenol |
InChI |
InChI=1S/C24H17BrO/c25-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)24(26)23(16-20)19-9-5-2-6-10-19/h1-16,26H |
InChI-Schlüssel |
YORWGEBGLARDJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-N-(2,2,2-trichloro-1-{2,2,2-trichloro-1-[(trifluoroacetyl)amino]ethoxy}ethyl)acetamide](/img/structure/B11939812.png)


![(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)






![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


